HOMO Level Tuning for Hole Injection
The HOMO energy of 1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene is predicted to be shallower than that of its simpler analog, 1,3,5-tris(diphenylamino)benzene (TDAB), due to the stronger electron-donating nature of the dimethylamino groups relative to diphenylamino groups [1]. This can facilitate more efficient hole injection from the valence band of MAPbI₃ perovskite (-5.44 eV) or the HOMO of common emitters, thereby reducing charge injection barriers and lowering device operating voltages [2].
| Evidence Dimension | HOMO Energy Level |
|---|---|
| Target Compound Data | Not directly reported; inferred to be ~-5.0 to -5.2 eV based on TDAB derivative trends with electron-donating substituents |
| Comparator Or Baseline | 1,3,5-Tris(diphenylamino)benzene (TDAB): HOMO = -4.97 to -5.16 eV (experimental) |
| Quantified Difference | Predicted to be slightly shallower (less negative) than TDAB by ~0.1-0.2 eV |
| Conditions | Computational prediction based on substituent electronic effects (class-level inference) vs. experimental cyclic voltammetry data for TDAB [1] |
Why This Matters
A shallower HOMO level reduces the energy barrier for hole injection from common anodes (e.g., ITO) and active layers, which directly translates to lower turn-on voltages and improved power conversion efficiencies in devices.
- [1] Mukundan Thelakkat, Ralf Fink, Frank Haubner, Hans-Werner Schmidt. Synthesis and properties of novel hole transport materials for electroluminescent devices. Macromolecular Symposia, 1998, 125(1), 157-166. View Source
- [2] Numbury Surendra Babu, Irene Octavian Riwa. DFT and TD-DFT studies of 1,3,5-tris (diphenylamino) benzene derivatives based hole transport materials: application for perovskite solar cells. Journal of Molecular Modeling, 2022, 28, 156. View Source
